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Compound of Interest

Compound Name: TAS2940

Cat. No.: B15523230 Get Quote

This technical support center provides essential information for researchers, scientists, and

drug development professionals working with TAS2940, a novel, brain-penetrable, irreversible

pan-ERBB inhibitor. The following sections offer troubleshooting guidance and frequently asked

questions regarding dose-limiting toxicities (DLTs) observed in clinical trials, based on currently

available data.

Dose-Limiting Toxicities (DLTs) in TAS2940 Clinical
Trials
As of the latest available data, clinical investigations into TAS2940 are in their initial phase. A

first-in-human, open-label, multicenter Phase 1 study (NCT04982926) is currently underway to

evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-

tumor activity of TAS2940. This study is enrolling patients with advanced or metastatic solid

tumors that are not amenable to approved or available therapies.[1][2]

The dose-escalation portion of this trial is designed to determine the maximum tolerated dose

(MTD) and the recommended Phase 2 dose (RP2D).[2] According to a report from May 2023,

no dose-limiting toxicities have been reported in patients with dose escalation up to 240 mg

once daily (QD).[3] The study is ongoing, and further data on the safety profile and potential

DLTs at higher doses are being collected.[3]
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Table 1: Summary of Dose Escalation and DLT Status in
the TAS2940-101 Trial

Parameter Information Reference

Clinical Trial ID NCT04982926 [3]

Trial Phase Phase 1 [3]

Patient Population
Advanced solid tumors with

HER2/EGFR aberrations
[3]

Starting Dose 15 mg QD [3]

Planned Dose Levels
15, 30, 60, 120, 240, and 480

mg
[3]

DLT Status (as of Jan 24,

2023)

No DLTs reported up to 240

mg QD
[3]

Experimental Protocols
The ongoing Phase 1 trial (NCT04982926) for TAS2940 employs a Bayesian optimal interval

design for its dose-escalation part.[3] The primary objectives are to determine the MTD in Part

1 and assess the anti-tumor activity in Part 2 (dose expansion).[3] Key aspects of the

methodology include:

Patient Eligibility: Patients aged 18 years or older with measurable or non-measurable

disease according to RECIST 1.1 or RANO criteria, an ECOG performance status of 0 or 1,

and adequate organ function are eligible. Patients with non-stable brain metastases are

excluded.[3]

Dose Escalation (Part 1): The trial initiated with a starting dose of 15 mg orally once daily,

with planned escalations to 30, 60, 120, 240, and 480 mg.[3]

Dose Expansion (Part 2): Once the recommended Phase 2 dose is established, the study

will enroll patients into specific cohorts:

Cohort A: Non-small cell lung cancer (NSCLC)
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Cohort B: HER2+ breast cancer

Cohort C: Recurrent/refractory glioblastoma

Cohort D: Other solid tumors with EGFR/HER2 aberrations[2][3]

Safety and PK Assessment: The safety and pharmacokinetic profiles of TAS2940 are

assessed in both parts of the trial.[3]

Mandatory Visualizations
TAS2940 Mechanism of Action: Inhibition of the ERBB
Signaling Pathway
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Caption: TAS2940 inhibits EGFR and HER2 signaling pathways.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b15523230?utm_src=pdf-body-img
https://www.benchchem.com/product/b15523230?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15523230?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow for DLT Assessment in a Phase 1
Trial

Patient Screening
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Click to download full resolution via product page

Caption: Workflow for DLT assessment in a Phase 1 dose-escalation trial.

Troubleshooting and FAQs
Q1: A researcher in our lab is observing unexpected in vitro cytotoxicity at concentrations

presumed to be safe based on early clinical data. What could be the cause?

A1: Several factors could contribute to this discrepancy:

Different biological systems: In vitro cell-based assays may not fully recapitulate the in vivo

human environment. The pharmacokinetics and metabolism of TAS2940 in a patient are

significantly different from the conditions in a cell culture dish.

Cell line sensitivity: The specific cell line being used may have a higher sensitivity to pan-

ERBB inhibition than the tumor types currently being studied in the clinical trial.

Off-target effects: While TAS2940 is a selective pan-ERBB inhibitor, at high in vitro

concentrations, off-target effects that are not clinically relevant at therapeutic doses might be

observed.[4]

Experimental conditions: Variations in experimental protocols, such as incubation time,

serum concentration, and cell density, can influence cytotoxicity results.

Q2: We are designing a preclinical study for a combination therapy with TAS2940. What

potential toxicities should we be vigilant for?

A2: While clinical DLTs for TAS2940 are not yet established, based on its mechanism as a pan-

ERBB inhibitor, you should monitor for toxicities commonly associated with this class of drugs.

These may include:

Dermatological toxicities: Rash, acneiform dermatitis, and dry skin are common with EGFR

inhibitors.

Gastrointestinal toxicities: Diarrhea, nausea, and vomiting are frequently observed.

Constitutional symptoms: Fatigue and anorexia can occur.
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Cardiotoxicity: Although less common with small molecule inhibitors than with monoclonal

antibodies, monitoring cardiac function is prudent, especially in combination studies.

It is also crucial to consider the toxicity profile of the combination agent and monitor for any

overlapping or synergistic toxicities.

Q3: Where can I find the most up-to-date information on the safety profile and DLTs of

TAS2940?

A3: The most reliable sources for emerging data on TAS2940 will be:

Official Clinical Trial Registries: The clinical trial listing for NCT04982926 on platforms like

ClinicalTrials.gov will be updated with study progress and publications.[1]

Peer-Reviewed Publications: As data from the Phase 1 trial matures, it will be published in

scientific journals.

Scientific Meeting Abstracts and Presentations: Updates are often presented at major

oncology conferences such as ASCO, ESMO, and AACR.[3]

Company Press Releases and Investor Communications: The sponsoring pharmaceutical

company, Taiho Pharmaceutical Co., Ltd., may release updates on the clinical development

of TAS2940.

Q4: What is the mechanism of action of TAS2940?

A4: TAS2940 is an orally bioavailable, small molecule inhibitor that targets and binds to

epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2

(HER2).[5] It is an irreversible pan-ERBB inhibitor, meaning it forms a covalent bond with the

receptor, leading to sustained inhibition of downstream signaling pathways involved in tumor

cell proliferation, survival, and angiogenesis.[4][6] TAS2940 has demonstrated potency against

various HER2 and EGFR mutations, including exon 20 insertions.[4][7] Preclinical studies have

also shown that it can penetrate the brain, suggesting potential efficacy against brain tumors

and metastases.[7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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